Ribonucleotide Reductase R2 Subunit Inhibition Potency: BPYTA versus Hydroxyurea
BPYTA demonstrates substantially greater in vitro antitumoral potency than hydroxyurea (HU), the classical ribonucleotide reductase inhibitor. In cell-based assays across murine tumor lines and human acute leukemia primary cultures, BPYTA exhibited antitumoral activity described as 'much higher than hydroxyurea' [1]. A subsequent structural elaboration—2,2′-bipyridyl-6,6′-dicarbothioamide (Bpy-dita)—was found to be more than 100-fold more potent than hydroxyurea and more than 10-fold more potent than BPYTA itself, with radiolabel-incorporation IC₅₀ values ranging from 72 to 610 nM across a panel of five tumor cell lines (P388, C-26, B16, CHO, HL-60) [1]. This places the BPYTA scaffold, at minimum, one order of magnitude above hydroxyurea in potency, with headroom for further structural optimization.
| Evidence Dimension | In vitro antitumoral potency against murine tumor lines and human acute leukemia cells |
|---|---|
| Target Compound Data | BPYTA activity described as 'much higher than hydroxyurea'; derivative Bpy-dita IC₅₀ = 72–610 nM across five cell lines |
| Comparator Or Baseline | Hydroxyurea (HU) — baseline RR inhibitor; Bpy-dita >100-fold more potent than HU |
| Quantified Difference | BPYTA >> HU (qualitative); Bpy-dita (BPYTA analog) >100-fold more potent than HU, >10-fold more potent than BPYTA |
| Conditions | P388, C-26, B16, CHO, and HL-60 tumor cell lines; metabolic radiolabel-incorporation assay |
Why This Matters
For procurement decisions involving ribonucleotide reductase inhibitor screening programs, BPYTA offers defined potency superiority over the legacy standard hydroxyurea, reducing the risk of false-negative screening results in target-based drug discovery.
- [1] Nocentini, G., Marconi, E., Franchetti, P., Cappellacci, L., & Barzi, A. (1990). Early evaluation of a new 2,2′-bipyridyl derivative with potential inhibitory activity on the ribonucleotide reductase enzyme. Università degli Studi di Camerino Institutional Repository. Handle: 11581/242366 View Source
